molecular formula C22H22N4O B15117309 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile

Cat. No.: B15117309
M. Wt: 358.4 g/mol
InChI Key: VNTVMXJUGGGZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a piperidine ring, and a pyridine ring, making it a multi-heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid, while reduction can produce the corresponding amine derivative.

Scientific Research Applications

2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carbonitrile: Lacks the piperidine and pyridine rings, making it less complex.

    2-Methylpyridin-4-yl derivatives: These compounds have similar pyridine rings but differ in their overall structure.

Uniqueness

The uniqueness of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile lies in its multi-heterocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile

InChI

InChI=1S/C22H22N4O/c1-16-12-19(6-9-24-16)27-15-17-7-10-26(11-8-17)22-13-18(14-23)20-4-2-3-5-21(20)25-22/h2-6,9,12-13,17H,7-8,10-11,15H2,1H3

InChI Key

VNTVMXJUGGGZDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.